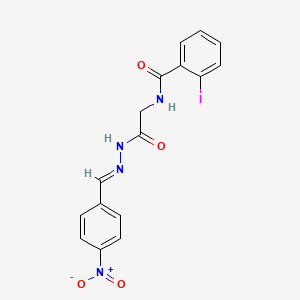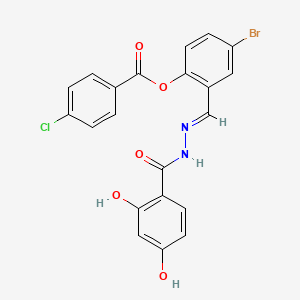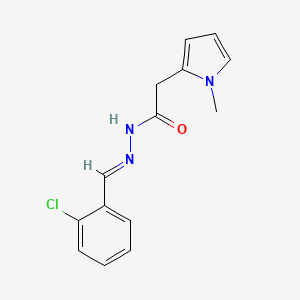![molecular formula C16H13N5S B12034801 4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12034801.png)
4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-PH-2-PROPENYLIDENE)AMINO)5-(3-PYRIDINYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a complex organic compound with the molecular formula C16H13N5S and a molecular weight of 307.38 g/mol . This compound is part of the triazole family, known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 4-((3-PH-2-PROPENYLIDENE)AMINO)5-(3-PYRIDINYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves multiple steps, starting with the preparation of the triazole ring. The triazole ring is typically synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-((3-PH-2-PROPENYLIDENE)AMINO)5-(3-PYRIDINYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
4-((3-PH-2-PROPENYLIDENE)AMINO)5-(3-PYRIDINYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((3-PH-2-PROPENYLIDENE)AMINO)5-(3-PYRIDINYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact pathways and molecular targets are still under investigation, but studies suggest that it may involve the inhibition of key enzymes involved in cell division and metabolism .
Comparison with Similar Compounds
4-((3-PH-2-PROPENYLIDENE)AMINO)5-(3-PYRIDINYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is unique compared to other triazole derivatives due to its specific structural features and biological activities. Similar compounds include:
4-((2-ME-3-PH-2-PROPENYLIDENE)AMINO)-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL: This compound has a similar triazole and pyridinyl structure but differs in the substitution pattern, leading to different chemical and biological properties.
4-((3-(2-MEO-PH)-2-PROPENYLIDENE)AMINO)-5-(4-PYRIDINYL)4H-1,2,4-TRIAZOLE-3-THIOL: This derivative has a methoxy group, which can influence its reactivity and interactions with biological targets.
These comparisons highlight the importance of structural variations in determining the properties and applications of triazole derivatives.
Properties
Molecular Formula |
C16H13N5S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13N5S/c22-16-20-19-15(14-9-5-10-17-12-14)21(16)18-11-4-8-13-6-2-1-3-7-13/h1-12H,(H,20,22)/b8-4+,18-11+ |
InChI Key |
RARNRBLSPYYIFW-VZGYRVSQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N2C(=NNC2=S)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN2C(=NNC2=S)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12034736.png)
![8-[Benzyl(methyl)amino]-7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12034743.png)

![(5Z)-2-(1-Azepanyl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B12034753.png)
![(5Z)-3-allyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12034756.png)


![2-amino-6-benzyl-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12034769.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B12034770.png)

